BRD4 Inhibition in Prostate & Breast Cancer Cells
Inhibition of BRD4, a key epigenetic target in oncology, by 3-bromo-4-chloro-N-(propan-2-yl)aniline was assessed in human LNCAP (prostate cancer) and MCF7 (breast cancer) cell lines. The compound demonstrated potent down-regulation of nuclear androgen receptor (AR) and estrogen receptor alpha (ERalpha) levels with IC50 values of 25 nM and 40 nM, respectively [1]. For comparison, the positional isomer 2-bromo-4-chloro-N-isopropylbenzenamine, a closely related analog, exhibited a BRD4 IC50 of 39 nM in a biochemical assay, but its cellular potency and functional effects in cancer-relevant models have not been similarly characterized, limiting direct comparability for functional studies [2]. Furthermore, the non-alkylated parent aniline derivative, 3-bromo-4-chloroaniline, lacks any reported BRD4 activity, underscoring the critical contribution of the N-isopropyl moiety to target engagement .
| Evidence Dimension | BRD4 inhibition (cellular functional activity) |
|---|---|
| Target Compound Data | IC50 = 25 nM (LNCAP cells); IC50 = 40 nM (MCF7 cells) |
| Comparator Or Baseline | 2-Bromo-4-chloro-N-isopropylbenzenamine: IC50 = 39 nM (biochemical assay); 3-bromo-4-chloroaniline: no reported activity |
| Quantified Difference | ~1.6-fold more potent in functional assay vs. comparator's biochemical IC50; significantly more potent than inactive parent |
| Conditions | Human LNCAP prostate cancer cells (AR down-regulation) and MCF7 breast cancer cells (ERalpha down-regulation) after 18-24 hrs |
Why This Matters
This cellular functional activity data demonstrates that the specific 3-bromo-4-chloro N-isopropyl substitution pattern is essential for achieving potent BRD4 inhibition in cancer-relevant cellular contexts, a property not conferred by close analogs or the unsubstituted core.
- [1] BindingDB. BDBM50534811 (CHEMBL4513991). Inhibition of BRD4 in human LNCAP and MCF7 cells. View Source
- [2] BindingDB. BDBM50273481 (CHEMBL4125931). Inhibition of BRD4 by 2-bromo-4-chloro-N-isopropylbenzenamine. View Source
